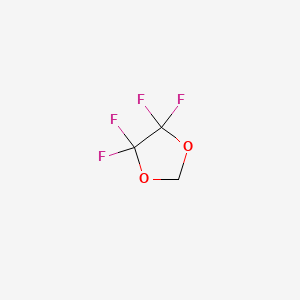![molecular formula C12H16N2O4 B13411450 5-[Butyl(methyl)amino]-2-nitrobenzoic acid](/img/structure/B13411450.png)
5-[Butyl(methyl)amino]-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[butyl(methyl)amino]-2-nitrobenzoic acid is an organic compound with the molecular formula C12H16N2O4 It is characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) attached to a benzene ring, along with a butyl(methyl)amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[butyl(methyl)amino]-2-nitrobenzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to introduce the nitro group at the 2-positionThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is typically purified through crystallization or chromatography techniques to achieve the required purity standards .
Análisis De Reacciones Químicas
Types of Reactions
5-[butyl(methyl)amino]-2-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The butyl(methyl)amino group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[butyl(methyl)amino]-2-aminobenzoic acid.
Reduction: Formation of 5-[butyl(methyl)amino]-2-nitrobenzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[butyl(methyl)amino]-2-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-[butyl(methyl)amino]-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The butyl(methyl)amino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can form ionic bonds with positively charged residues in biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 5-amino-2-nitrobenzoic acid
- 5-butylamino-2-nitrobenzoic acid
- 5-methylamino-2-nitrobenzoic acid
Uniqueness
5-[butyl(methyl)amino]-2-nitrobenzoic acid is unique due to the presence of both butyl and methyl groups on the amino substituent, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with various molecular targets compared to similar compounds .
Propiedades
Fórmula molecular |
C12H16N2O4 |
|---|---|
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-[butyl(methyl)amino]-2-nitrobenzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-7-13(2)9-5-6-11(14(17)18)10(8-9)12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) |
Clave InChI |
DJGOTYRBFXOYKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


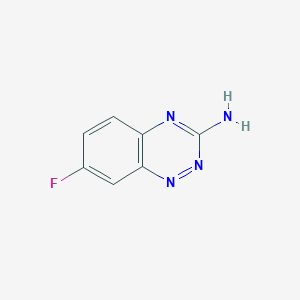
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-gamma-oxo-1-piperazinebutanamide](/img/structure/B13411383.png)
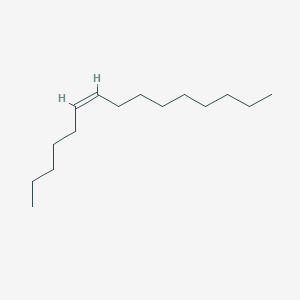

![Benzenesulfonamide, N-methyl-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411411.png)

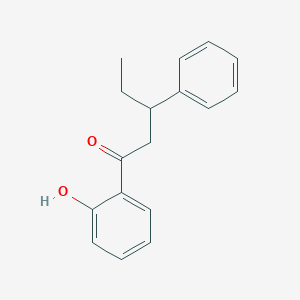

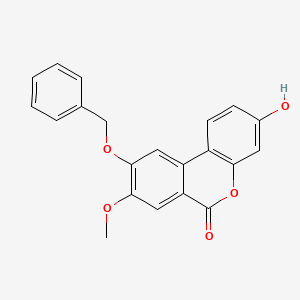

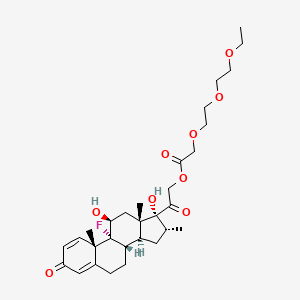
![1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13411448.png)
